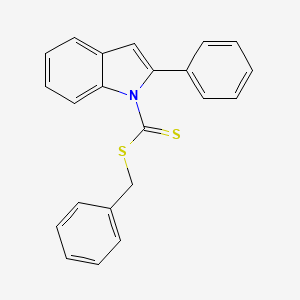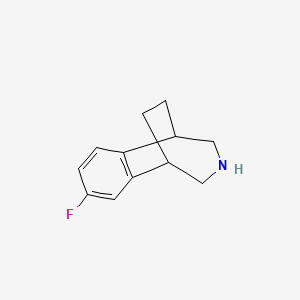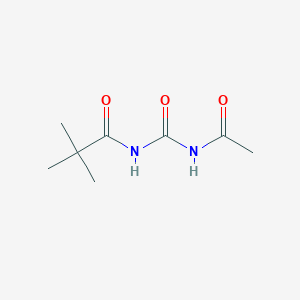amino}methyl)phenol CAS No. 915373-12-5](/img/structure/B14200441.png)
3-({[4-(Morpholin-4-yl)phenyl](pyridin-3-yl)amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol is a complex organic compound that features a morpholine ring, a phenyl group, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol typically involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:
Formation of the Morpholine Derivative: This involves the reaction of morpholine with a suitable phenyl halide under basic conditions to form the morpholine-substituted phenyl compound.
Coupling with Pyridine Derivative: The morpholine-substituted phenyl compound is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
4-(Morpholin-4-yl)phenyl derivatives: These compounds share the morpholine and phenyl moieties but differ in the substituents on the aromatic rings.
Pyridine derivatives: Compounds with similar pyridine moieties but different functional groups attached to the ring.
Uniqueness
3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol is unique due to its specific combination of morpholine, phenyl, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
915373-12-5 |
|---|---|
Fórmula molecular |
C22H23N3O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
3-[(4-morpholin-4-yl-N-pyridin-3-ylanilino)methyl]phenol |
InChI |
InChI=1S/C22H23N3O2/c26-22-5-1-3-18(15-22)17-25(21-4-2-10-23-16-21)20-8-6-19(7-9-20)24-11-13-27-14-12-24/h1-10,15-16,26H,11-14,17H2 |
Clave InChI |
GECVZFFOEPNPOO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)N(CC3=CC(=CC=C3)O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)

![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)
![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)



![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)


